Cas no 1093118-91-2 (4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide)

4-(3-Formyl-4-hydroxyphenyl)-N,N-dimethylbenzamide is a versatile aromatic compound featuring both aldehyde and phenolic hydroxyl functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structural framework allows for further derivatization, enabling applications in the development of bioactive molecules, ligands, and advanced materials. The presence of the dimethylamide moiety enhances solubility in organic solvents, facilitating purification and reactivity in subsequent transformations. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its balanced polarity and reactive sites. High purity grades ensure consistent performance in research and industrial applications.
4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide structure
1093118-91-2 structure
Product Name:4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide
CAS No:1093118-91-2
MF:C16H15NO3
MW:269.295204401016
MDL:MFCD11870983
CID:1188539
PubChem ID:53220562
Update Time:2025-06-29

4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide
    • US8614253, 43-77
    • DB-378624
    • 4-[4-(N,N-DIMETHYLAMINOCARBONYL)PHENYL]-2-FORMYLPHENOL
    • 1093118-91-2
    • DTXSID20685292
    • 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%
    • BDBM111317
    • SCHEMBL12767074
    • MFCD11870983
    • 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
    • CHEMBL3660469
    • MDL: MFCD11870983
    • Inchi: 1S/C16H15NO3/c1-17(2)16(20)12-5-3-11(4-6-12)13-7-8-15(19)14(9-13)10-18/h3-10,19H,1-2H3
    • InChI Key: IKAJHHNUDSZLFZ-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1C=O)C1C=CC(C(N(C)C)=O)=CC=1

Computed Properties

  • Exact Mass: 269.10519334g/mol
  • Monoisotopic Mass: 269.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 57.6Ų

4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB320989-5 g
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%; .
1093118-91-2 95%
5g
€1159.00 2023-04-26
abcr
AB320989-5g
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%; .
1093118-91-2 95%
5g
€1159.00 2025-02-21

4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide Suppliers

Amadis Chemical Company Limited
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(CAS:1093118-91-2)4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide
Order Number:A1101713
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:32
Price ($):687.0
Email:sales@amadischem.com

Additional information on 4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide

Professional Introduction to 4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide (CAS No. 1093118-91-2)

4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide is a specialized organic compound that has garnered significant attention in the field of chemical and biomedical research due to its unique structural and functional properties. This compound, identified by the CAS number 1093118-91-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive investigation in drug discovery and therapeutic development.

The molecular structure of 4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide consists of a benzamide core substituted with a formyl group at the 3-position and a hydroxyl group at the 4-position of the phenyl ring. This arrangement contributes to its reactivity and potential interactions with biological targets. The presence of both electrophilic and nucleophilic sites in its structure allows for diverse chemical modifications, which are crucial for tailoring its biological efficacy and pharmacokinetic properties.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide. Studies have demonstrated that this compound exhibits inhibitory activity against various enzymes and receptors involved in inflammatory and metabolic pathways. Its ability to modulate these pathways makes it a valuable candidate for developing novel therapeutic agents targeting conditions such as diabetes, obesity, and inflammatory diseases.

One of the most compelling aspects of 4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide is its potential as a scaffold for drug design. The formyl group can participate in condensation reactions with nucleophiles, allowing for the creation of more complex derivatives with enhanced biological activity. Additionally, the hydroxyl group can be used to form esters or ethers, further expanding the structural diversity of this compound. These features make it an attractive starting point for medicinal chemists seeking to develop innovative treatments.

Recent research has also highlighted the role of 4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide in cellular signaling pathways. Studies indicate that it can interact with specific proteins and enzymes, leading to changes in gene expression and protein phosphorylation. These effects suggest that this compound may have applications in regulating cellular processes associated with cancer and neurodegenerative diseases. Further investigation is warranted to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide presents both challenges and opportunities for synthetic chemists. The need for precise control over reaction conditions is essential to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods not only improve the scalability of production but also enable the introduction of additional functional groups for fine-tuning biological activity.

In conclusion, 4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide (CAS No. 1093118-91-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, combined with its observed biological activities, make it a promising candidate for further development. As research continues to uncover new applications and mechanisms, this compound is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1093118-91-2)4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide
A1101713
Purity:99%
Quantity:5g
Price ($):687.0
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